Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Mass Shift for Unambiguous Analyte Tracking
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 possesses a molecular mass of 394.37 g/mol (C18H15D3FN3O6), which is precisely +3 Da higher than the unlabeled analog N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS 151377-74-1; molecular mass 391.35 g/mol; C18H18FN3O6) [1]. This intentional 3 Da mass difference, achieved via deuterium substitution at the N-methylformamido moiety, provides a distinct and interference-free MS/MS channel for quantification without requiring chromatographic baseline separation between the labeled and unlabeled species [2].
| Evidence Dimension | Molecular Mass (Precursor Ion m/z) |
|---|---|
| Target Compound Data | 394.37 Da (C18H15D3FN3O6) |
| Comparator Or Baseline | Unlabeled analog (CAS 151377-74-1): 391.35 Da (C18H18FN3O6) |
| Quantified Difference | +3 Da mass shift |
| Conditions | Calculated from molecular formula and isotopic substitution; applicable to MS and MS/MS detection systems. |
Why This Matters
A +3 Da mass shift ensures the labeled internal standard signal is fully resolved from the natural isotopic envelope of the unlabeled analyte, eliminating cross-signal contribution and enabling precise, regulatory-compliant impurity quantification.
- [1] Pharmaffiliates. N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (CAS 1346598-04-6) Product Page. View Source
- [2] CATO Research. N,N'-Desethylene-N,N'-diformyl Levofloxacin (unlabeled) Product Page and ISO17034 Documentation. View Source
